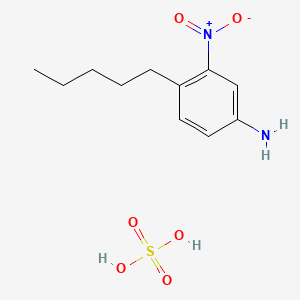

3-Nitro-4-pentylaniline;sulfuric acid

Beschreibung

Eigenschaften

IUPAC Name |

3-nitro-4-pentylaniline;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.H2O4S/c1-2-3-4-5-9-6-7-10(12)8-11(9)13(14)15;1-5(2,3)4/h6-8H,2-5,12H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPUVIIVRQJMQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)N)[N+](=O)[O-].OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O6S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- ASA outperforms H2SO4 in Pechmann condensations, achieving 85–95% yields of coumarins under solvent-free conditions .

- MSA enhances pyrole synthesis via [2+2+1] cyclization, reducing reaction time by 40% compared to H2SO4.

- TSA enables selective gem-bisamide synthesis with 90% yield, avoiding side reactions common with H2SO4.

Sulfuric Acid vs. Xanthan Sulfuric Acid (XSA)

XSA, derived from biodegradable xanthan gum, offers unique advantages:

Key Findings :

- XSA achieves 92% yield in α-aminonitrile synthesis at room temperature, surpassing H2</>SO4’s 75% yield under similar conditions .

- XSA’s recyclability reduces catalyst consumption by 70% over five cycles .

Sulfuric Acid vs. Silica-Supported Acids (SSA)

SSA combines sulfuric acid’s reactivity with silica’s porosity:

Vorbereitungsmethoden

Role of Sulfuric Acid in Nitration

Sulfuric acid serves dual roles:

-

Nitronium ion generation : Protonates HNO₃ to form NO₂⁺, the active nitrating agent.

-

Reaction medium : Polarizes the aromatic ring, enhancing electrophilic attack.

In mixed-acid systems, sulfuric acid increases nitration regioselectivity. For 4-pentylacetanilide, meta nitration is favored due to steric hindrance from the pentyl group and electronic deactivation by the acetyl moiety.

Solvent and Temperature Optimization

-

Acetylation : Cyclohexane outperforms toluene due to better solubility of 4-pentylaniline.

-

Nitration : Excess sulfuric acid mitigates viscosity issues, ensuring homogeneous mixing.

-

Deprotection : Ethanol’s polarity facilitates K₂CO₃ dissolution, accelerating hydrolysis.

Comparative Data on Nitroaniline Synthesis

Table 1 : Yield and condition comparisons across nitroaromatic syntheses. Sulfuric acid enables higher nitration efficiency in bulkier substrates.

Challenges and Mitigation Strategies

Steric Hindrance from the Pentyl Group

The pentyl group’s bulkiness slows nitration kinetics compared to smaller substituents (e.g., trifluoromethyl). Mitigation strategies include:

Isomer Formation

Para nitration is thermodynamically favored but sterically hindered. Meta nitration dominates (>90% selectivity) due to the pentyl group’s ortho/para-directing steric effects.

Scalability and Industrial Relevance

The three-step process is scalable, with batch sizes exceeding 10 kg demonstrated in trifluoromethylaniline production. Key considerations for industrial adoption:

Q & A

Basic Question: What are effective catalytic strategies for synthesizing nitro-substituted aniline derivatives like 3-Nitro-4-pentylaniline?

Methodological Answer:

Solid acid catalysts such as Alumina Sulfuric Acid (ASA) and Molybdate Sulfuric Acid (MSA) are highly effective for synthesizing nitroaromatic compounds. For example:

- MSA catalyzes the formation of tetrasubstituted pyrroles via condensation reactions involving 1,3-dicarbonyl compounds and ammonium acetate .

- ASA has been used in Pechmann condensations under solvent-free conditions to synthesize coumarin derivatives, achieving high yields (90–95%) at 100°C .

These catalysts offer advantages over traditional sulfuric acid, including recyclability, reduced corrosion, and improved selectivity.

Advanced Question: How can solvent and temperature conditions be optimized for nitration of 4-pentylaniline using sulfuric acid-based catalysts?

Methodological Answer:

Key factors include:

- Solvent Selection : Ethanol is optimal for MSA-catalyzed reactions due to its polarity and ability to stabilize intermediates . Solvent-free conditions (e.g., using ASA) reduce waste and improve reaction efficiency .

- Temperature : Reactions involving ASA or MSA typically occur at 80–100°C. For example, ASA-mediated Pechmann condensations require 100°C for maximum yield , while MSA-catalyzed pyrrole synthesis operates efficiently at 80–90°C .

- Catalyst Loading : For Xanthan Sulfuric Acid (XSA), 10 mol% is optimal for Pechmann condensations, balancing efficiency and cost .

Basic Question: What reaction mechanisms underpin the formation of nitroaromatic compounds using solid acid catalysts?

Methodological Answer:

Mechanisms often involve:

Activation of Carbonyl Groups : ASA or MSA protonates carbonyl groups (e.g., in aldehydes or ketones), facilitating nucleophilic attack by amines or ammonium acetate .

Intermediate Formation : For example, MSA-catalyzed reactions generate imine intermediates from 1,3-dicarbonyl compounds and NH4OAc, followed by cyclization to form pyrroles .

Dehydration and Aromatization : Acidic conditions promote dehydration (e.g., in Pechmann condensations) to yield aromatic products .

Advanced Question: How can contradictions in catalytic efficiency between ASA and MSA for nitro compound synthesis be resolved?

Methodological Answer:

Contradictions arise due to differences in:

- Acidity and Surface Area : MSA has stronger Brønsted acidity, favoring reactions requiring high protonation (e.g., nitration), while ASA’s larger surface area enhances substrate adsorption .

- Substrate Compatibility : MSA outperforms ASA in reactions involving electron-deficient aromatic rings, while ASA is superior for electron-rich systems .

- Recyclability : ASA retains >90% activity after 5 cycles, whereas MSA may degrade faster due to leaching .

Resolution Strategy : Conduct kinetic studies (e.g., rate comparisons under identical conditions) and characterize spent catalysts via titration or FTIR to assess stability .

Basic Question: What green chemistry principles apply to sulfuric acid-based catalysts in nitroaromatic synthesis?

Methodological Answer:

- Waste Reduction : Solvent-free ASA-catalyzed reactions minimize hazardous waste .

- Energy Efficiency : Microwave-assisted methods with ASA reduce reaction times from hours to minutes .

- Catalyst Recovery : ASA and XSA can be filtered, washed with ethanol, and reused without significant loss of activity .

- Toxicity Mitigation : Solid acids eliminate risks associated with liquid H2SO4, such as corrosion and difficult disposal .

Advanced Question: How do electronic effects of substituents on the aniline ring influence nitration efficiency?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or sulfonyl groups deactivate the ring, requiring stronger acids (e.g., MSA) or higher temperatures (100–120°C) .

- Electron-Donating Groups (EDGs) : Methyl or alkoxy groups (e.g., 4-pentyl) enhance reactivity, enabling milder conditions (80°C with ASA) .

- Steric Effects : Bulky substituents (e.g., pentyl) may hinder catalyst access, necessitating optimized solvent systems (e.g., ethanol for better diffusion) .

Analytical Approach : Use Hammett plots to correlate substituent σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.